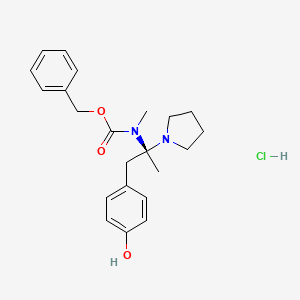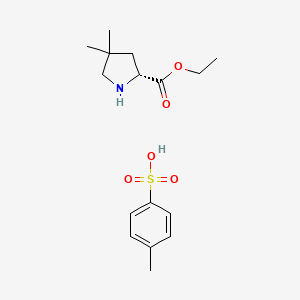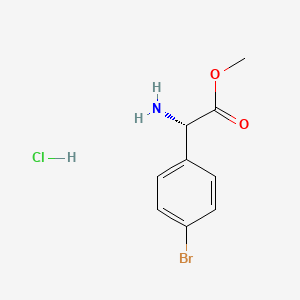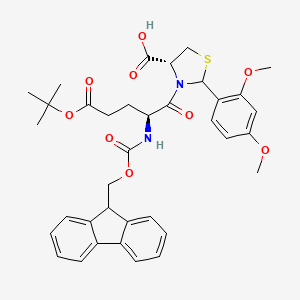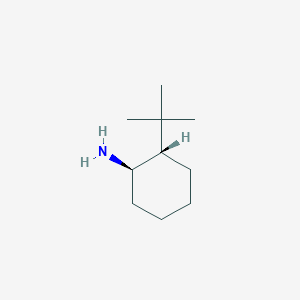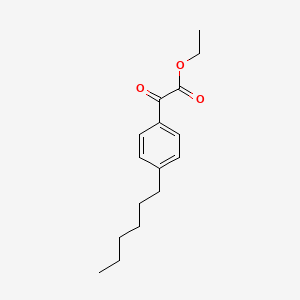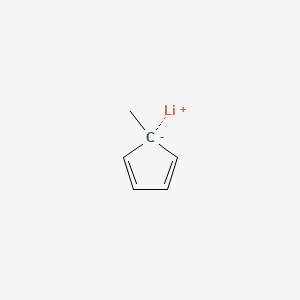
2,5-Dimethyl-4-(trifluoromethyl)chlorobenzene
Vue d'ensemble
Description
2,5-Dimethyl-4-(trifluoromethyl)chlorobenzene, also known as 4-CF3-2,5-dimethylbenzene, is a compound belonging to the family of aromatic hydrocarbons. It is a colorless liquid with a pungent odor and a boiling point of 134.7°C. 4-CF3-2,5-dimethylbenzene is widely used in the synthesis of other compounds due to its unique reactivity and stability. It is also used as a reagent in organic synthesis, as a solvent, and as an intermediate in the production of other chemicals.
Applications De Recherche Scientifique
2,5-Dimethyl-4-(trifluoromethyl)chlorobenzenemethylbenzene is widely used in the synthesis of other compounds due to its unique reactivity and stability. It is used as a reagent in organic synthesis, as a solvent, and as an intermediate in the production of other chemicals. It is also used in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals. In addition, 2,5-Dimethyl-4-(trifluoromethyl)chlorobenzenemethylbenzene is used in the synthesis of fluorinated compounds, as a catalyst, and as a reagent in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-4-(trifluoromethyl)chlorobenzenemethylbenzene is complex and still not fully understood. It is believed that the trifluoromethyl group of the molecule is the key factor in its reactivity. The trifluoromethyl group can act as both an electron-withdrawing and an electron-donating group, allowing for the formation of new bonds and the cleavage of existing bonds. It is also believed that the dimethyl group of the molecule can act as a steric hindrance, preventing the reaction from occurring too quickly.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-Dimethyl-4-(trifluoromethyl)chlorobenzenemethylbenzene are not well understood. It is believed that the compound may be toxic to some organisms, but the exact mechanism of toxicity is not known. It is also believed that the compound may have some anti-inflammatory and anti-cancer properties. However, more research is needed to determine the exact effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,5-Dimethyl-4-(trifluoromethyl)chlorobenzenemethylbenzene in lab experiments include its low cost, its stability, and its reactivity. It is also relatively easy to obtain and store. The main limitation of using 2,5-Dimethyl-4-(trifluoromethyl)chlorobenzenemethylbenzene in lab experiments is its toxicity. It is important to use proper safety precautions when handling the compound, as it can be hazardous to human health.
Orientations Futures
For research on 2,5-Dimethyl-4-(trifluoromethyl)chlorobenzenemethylbenzene include further investigation into its biochemical and physiological effects, its mechanism of action, and its potential uses in the synthesis of other compounds. Additional research is also needed to determine the exact toxicity of the compound and to develop methods for its safe handling and storage. Finally, further research should be conducted to explore the potential applications of 2,5-Dimethyl-4-(trifluoromethyl)chlorobenzenemethylbenzene in the pharmaceutical and agricultural industries.
Méthodes De Synthèse
The most common method of synthesizing 2,5-Dimethyl-4-(trifluoromethyl)chlorobenzenemethylbenzene is through the reaction of 2,5-dimethylbenzene and trifluoromethyl chloride. This reaction is typically carried out in an inert atmosphere such as nitrogen or argon. The reaction is exothermic and proceeds rapidly at room temperature. The reaction yields a yield of approximately 97%.
Propriétés
IUPAC Name |
1-chloro-2,5-dimethyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-5-4-8(10)6(2)3-7(5)9(11,12)13/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGYLJKPTCDVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801237777 | |
| Record name | 1-Chloro-2,5-dimethyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801237777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4-(trifluoromethyl)chlorobenzene | |
CAS RN |
74483-49-1 | |
| Record name | 1-Chloro-2,5-dimethyl-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74483-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2,5-dimethyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801237777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid)](/img/structure/B6307181.png)

![(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidin-3-amine HCl](/img/structure/B6307186.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile HBr](/img/structure/B6307187.png)
